molecular formula C8H5N3 B1426275 3,6-Dicyanopicoline CAS No. 1352318-05-8

3,6-Dicyanopicoline

Cat. No.: B1426275
CAS No.: 1352318-05-8
M. Wt: 143.15 g/mol
InChI Key: CAEXTFJYUABOTC-UHFFFAOYSA-N
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Description

3,6-Dicyanopicoline (DCP) is a chemical compound with the molecular formula C8H5N3 . It has attracted the interest of scientists in various fields due to its unique physical, chemical, and biological properties.


Molecular Structure Analysis

The linear formula of this compound is C8H5N3 . The molecular weight is 143.15 g/mol.

Scientific Research Applications

Synthesis of Novel Cyano Quinoline Derivatives

Research led by Ökten and Çakmak (2015) demonstrated the conversion of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline and 3,6,8-tribromoquinoline into corresponding cyano derivatives, which could potentially include 3,6-Dicyanopicoline derivatives, through copper-assisted nucleophilic substitution reactions (Ökten & Çakmak, 2015).

Practical Synthesis of Morpholine-Based Building Block

Walker, Eklov, and Bedore (2012) focused on bridged bicyclic morpholines as significant building blocks in medicinal chemistry, highlighting the importance of such compounds in the field (Walker, Eklov, & Bedore, 2012).

Comparative Equilibrium and Structural Studies

Dömötör et al. (2017) studied complex formation processes with (O,N) donor ligands, including quinoline derivatives, providing insights into the structural and chemical behavior of these compounds in various environments (Dömötör et al., 2017).

Novel Picolinic Acid Catabolism in Alcaligenes faecalis

Qiu et al. (2018) explored the microbial metabolism of picolinic acid, including 3,6-Dihydroxypicolinic acid, in Alcaligenes faecalis, providing insights into the microbial degradation pathway and its molecular mechanism (Qiu et al., 2018).

Visible Light Photocatalytic N-Radical-based Intramolecular Hydroamination

Yu et al. (2017) reported on a photocatalytic strategy for the synthesis of heterocycles, including quinoline derivatives, providing a practical and efficient approach to synthesize biologically important compounds (Yu et al., 2017).

Mechanism of Action

Target of Action

The primary target of 3,6-Dicyanopicoline is the voltage-gated sodium channels in the cerebral cortex . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .

Mode of Action

This compound interacts with its targets by binding to the phosphorylcholine moiety of the voltage-gated sodium channels . This binding action blocks the ion flux through these channels, thereby inhibiting the propagation of action potentials . Additionally, this compound also blocks postsynaptic potentials and reduces the latency of evoked responses in the cerebral cortex .

Biochemical Pathways

The blocking of voltage-gated sodium channels by this compound affects the neuronal signaling pathways. By inhibiting the ion flux through these channels, the compound disrupts the normal functioning of the neurons. This disruption can lead to changes in the downstream effects of these pathways, including alterations in neurotransmitter release and synaptic plasticity .

Pharmacokinetics

Like other small molecules, it is expected that this compound would be absorbed into the bloodstream, distributed throughout the body, metabolized by the liver, and excreted through the kidneys . These processes can impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of neuronal signaling in the cerebral cortex . By blocking voltage-gated sodium channels, the compound prevents the propagation of action potentials, which can lead to changes in neuronal activity and communication .

Biochemical Analysis

Biochemical Properties

3,6-Dicyanopicoline interacts with voltage-gated sodium channels in the cerebral cortex . It binds to the phosphorylcholine moiety of these channels, thereby blocking ion flux . This interaction suggests that this compound may play a significant role in biochemical reactions involving these channels.

Cellular Effects

The blocking activity of this compound on voltage-gated sodium channels can have profound effects on cellular processes. By blocking these channels, this compound can potentially influence cell signaling pathways and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the phosphorylcholine moiety of voltage-gated sodium channels, thereby blocking ion flux . This binding interaction suggests that this compound may inhibit the activity of these channels, potentially leading to changes in gene expression and cellular function.

Properties

IUPAC Name

6-methylpyridine-2,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-6-7(4-9)2-3-8(5-10)11-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEXTFJYUABOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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